molecular formula C13H17NO2 B1665249 Alminoprofen CAS No. 71589-39-4

Alminoprofen

Cat. No.: B1665249
CAS No.: 71589-39-4
M. Wt: 219.28 g/mol
InChI Key: FPHLBGOJWPEVME-JTQLQIEISA-N
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Description

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class of chemical substances. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alminoprofen involves several steps. One common method starts with p-fluoronitrobenzene and diethyl methylmalonate as raw materials. The process includes:

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions: Alminoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Alminoprofen has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of NSAIDs and their interactions.

    Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

    Medicine: Used in the development of new anti-inflammatory and analgesic drugs.

    Industry: Employed in the production of pharmaceutical formulations .

Mechanism of Action

Alminoprofen exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound also inhibits secretory phospholipase A2 (sPLA2), further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: Alminoprofen is unique due to its dual inhibition of COX enzymes and sPLA2, providing a broader anti-inflammatory effect. Its specific molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other NSAIDs .

Properties

CAS No.

71589-39-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S)-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/t10-/m0/s1

InChI Key

FPHLBGOJWPEVME-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NCC(=C)C)C(=O)O

SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O

Appearance

Solid powder

54362-71-9
71589-39-4
39718-89-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-((2-methyl-2-propenyl)amino)phenyl)propionic acid
2-(4-methylallylaminophenyl)propionic acid
alminoprofen
alminoprofen, (+-)-isomer
EB 382
EB-382
Minalfène

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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